An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carbonitrile: Core Physical Properties and Biological Context
An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carbonitrile: Core Physical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Amino-6-chloropyridine-2-carbonitrile, alongside detailed experimental protocols for their determination. Furthermore, it explores a significant potential biological context for this class of molecules—kinase inhibition—by detailing a relevant signaling pathway and a general experimental workflow for screening.
Core Physical and Chemical Properties
3-Amino-6-chloropyridine-2-carbonitrile is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A summary of its key physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | PubChem[1] |
| Molecular Weight | 153.57 g/mol | PubChem[1] |
| Melting Point | 175-176.5 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 372.4 ± 42.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | ChemicalBook[2] |
| CAS Number | 95095-84-4 | PubChem[1] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on established analytical techniques for organic compounds.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid 3-Amino-6-chloropyridine-2-carbonitrile transitions to a liquid.
Apparatus:
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Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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Ensure the 3-Amino-6-chloropyridine-2-carbonitrile sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
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Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Place the capillary tube into the heating block of the melting point apparatus.
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Set the apparatus to heat at a rate of 10-15 °C per minute for a rapid initial determination.
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Observe the sample and note the approximate melting temperature.
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Allow the apparatus to cool.
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Prepare a new sample and heat to a temperature approximately 20 °C below the approximate melting point.
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Reduce the heating rate to 1-2 °C per minute.
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Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point.
Boiling Point Determination (Micro-reflux Method)
Objective: To determine the boiling point of 3-Amino-6-chloropyridine-2-carbonitrile at a given atmospheric pressure. Given its high predicted boiling point, this would be performed under reduced pressure.
Apparatus:
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Small-scale distillation apparatus or a Thiele tube setup
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Small test tube or vial
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Capillary tube (sealed at one end)
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Thermometer
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Heating mantle or oil bath
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Vacuum source and manometer
Procedure:
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Place a small amount (a few milliliters) of the sample into a small test tube.
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Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
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Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., Thiele tube filled with high-boiling silicone oil).
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If performing under reduced pressure, connect the apparatus to a vacuum pump and manometer.
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Begin heating the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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Continue heating until a steady and rapid stream of bubbles is observed.
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Turn off the heat and allow the apparatus to cool slowly.
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The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point at the recorded pressure.
Solubility Determination (Isothermal Shake-Flask Method)
Objective: To determine the solubility of 3-Amino-6-chloropyridine-2-carbonitrile in various solvents at a constant temperature.
Apparatus:
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Thermostatically controlled shaker or water bath
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Analytical balance
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Vials with screw caps
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Volumetric flasks and pipettes
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Syringe filters (e.g., 0.45 µm PTFE)
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High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
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Add an excess amount of solid 3-Amino-6-chloropyridine-2-carbonitrile to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, methanol, DMSO, acetone).
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Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
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Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
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Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
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Filter the withdrawn sample through a syringe filter into a volumetric flask.
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Dilute the filtered solution to a known volume with the same solvent.
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Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method.
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Calculate the original concentration of the saturated solution to determine the solubility in that solvent at the specified temperature.
Plausible Synthesis and Biological Context
While specific experimental data on the biological roles of 3-Amino-6-chloropyridine-2-carbonitrile is limited in publicly available literature, its structural motifs are common in compounds targeting protein kinases. The aminopyridine and aminopyrazine carbonitrile scaffolds are known to be effective in the design of kinase inhibitors.
Plausible Synthetic Route
A plausible synthetic route for 3-Amino-6-chloropyridine-2-carbonitrile can be conceptualized based on established pyridine ring synthesis methodologies. A potential pathway is the condensation of a suitable dicarbonyl compound with an aminonitrile derivative, followed by chlorination.
Caption: Plausible synthetic workflow for 3-Amino-6-chloropyridine-2-carbonitrile.
Potential Role as a Kinase Inhibitor in the DNA Damage Response Pathway
Derivatives of aminopyrazines, which are structurally similar to aminopyridines, have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK1). CHK1 is a crucial kinase in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. The following diagram illustrates a simplified CHK1 signaling pathway.
Caption: Simplified CHK1 signaling pathway in the DNA damage response.
General Experimental Workflow for Kinase Inhibitor Screening
To evaluate the potential of 3-Amino-6-chloropyridine-2-carbonitrile as a kinase inhibitor, a systematic screening process is typically employed. This workflow progresses from initial biochemical assays to more complex cell-based and in vivo studies.
Caption: General experimental workflow for kinase inhibitor screening.
